2-氯-4,6-二氟苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

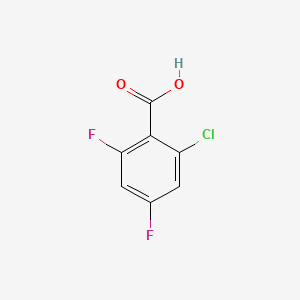

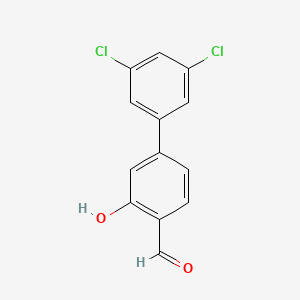

2-Chloro-4,6-difluorobenzoic acid is a chemical compound with the CAS Number: 1242339-67-8 . It has a molecular weight of 192.55 . It is typically stored in a dry room at room temperature . The compound is solid in its physical form .

Molecular Structure Analysis

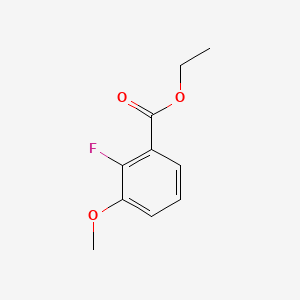

The linear formula of 2-Chloro-4,6-difluorobenzoic acid is C7H3ClF2O2 . Unfortunately, the specific molecular structure analysis for this compound is not available in the search results.Physical and Chemical Properties Analysis

2-Chloro-4,6-difluorobenzoic acid is a solid at room temperature . The compound is typically stored in a dry room at room temperature .科学研究应用

药物化学与药物开发

2-氯-4,6-二氟苯甲酸是合成各种药物化合物的重要的中间体。研究人员探索其作为药物候选物的构建模块的潜力,因为其具有独特的结构特征。 通过修饰其官能团,科学家可以创造出具有增强药理学特性的衍生物 .

农用化学品和杀虫剂

该化合物在农用化学品和杀虫剂的开发中具有应用。其氟取代模式有助于其生物活性。研究人员调查其作为除草剂、杀菌剂或杀虫剂的功效。 通过了解其作用机制,他们旨在设计更安全、更有效的作物保护剂 .

材料科学与有机电子学

科学家正在探索2-氯-4,6-二氟苯甲酸在有机电子学中的潜力。它可以作为有机发光二极管(OLED)、有机光伏(OPV)和场效应晶体管(OFET)中使用的功能材料的前体。 通过将该化合物掺入共轭聚合物中,研究人员增强了电荷传输和光电性能 .

配位化学与镧系元素配合物

该化合物参与配位化学研究。研究人员通过将2-氯-4,6-二氟苯甲酸与配体(如1,10-菲咯啉)结合制备了镧系元素配合物。 这些配合物表现出有趣的发光性质,使其在传感器、成像和光电子学领域具有应用价值 .

分析化学与色谱法

在分析化学中,该化合物可能用作色谱方法中的参考标准或内标。研究人员可以将其用于高效液相色谱 (HPLC) 或气相色谱 (GC) 分析。 其稳定性和明确的特性使其在校准方面具有价值 .

合成化学与官能团转化

2-氯-4,6-二氟苯甲酸是合成转化的通用底物。研究人员可以通过亲核取代、铃木偶联或布赫瓦尔德-哈特维希胺化等反应引入额外的官能团(例如胺、酯或卤素)。 然后可以探索这些修饰后的衍生物的各种应用 .

安全和危害

The safety information for 2-Chloro-4,6-difluorobenzoic acid indicates that it has the following hazard statements: H302-H315-H319-H335 . This means it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261-P305+P351+P338, which suggest avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

作用机制

Target of Action

It is known that halogenated benzoic acids are often used as intermediates in the synthesis of various pharmaceuticals and specialty chemicals .

Mode of Action

The mode of action of 2-Chloro-4,6-difluorobenzoic acid is largely dependent on the specific reaction it is involved in. For instance, in Suzuki–Miyaura cross-coupling reactions, the compound can act as a boron reagent . In this context, the compound participates in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s known that halogenated benzoic acids can participate in various chemical reactions, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can influence a variety of biochemical pathways, depending on the specific context and the other compounds involved.

Pharmacokinetics

It’s known that the compound is a solid at room temperature and has a molecular weight of 19255 . These properties could potentially influence its bioavailability and pharmacokinetics.

Result of Action

The molecular and cellular effects of 2-Chloro-4,6-difluorobenzoic acid’s action are largely dependent on the specific reaction it is involved in and the other compounds present. For instance, in Suzuki–Miyaura cross-coupling reactions, the compound can help form new carbon-carbon bonds , which can have various effects at the molecular and cellular level.

属性

IUPAC Name |

2-chloro-4,6-difluorobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF2O2/c8-4-1-3(9)2-5(10)6(4)7(11)12/h1-2H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHCCCLQAWAYTLM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(=O)O)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679321 |

Source

|

| Record name | 2-Chloro-4,6-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242339-67-8 |

Source

|

| Record name | 2-Chloro-4,6-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 4-formylbenzo[d]thiazol-2-ylcarbamate](/img/structure/B572852.png)

![3'-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B572854.png)

![3h-Imidazo[4,5-c]pyridine-7-carbonitrile](/img/structure/B572857.png)

![(1S,2S,4R)-7-tert-Butyl 2-ethyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate](/img/structure/B572875.png)